molecular formula C22H22N2O2 B2453557 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898416-59-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2453557
CAS No.: 898416-59-6
M. Wt: 346.43
InChI Key: IDECLVKIMHUSSS-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a dihydroisoquinoline and furan moiety

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h1-11,14,20H,12-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDECLVKIMHUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the benzamide group: The final step involves the coupling of the dihydroisoquinoline-furan intermediate with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The benzamide and dihydroisoquinoline groups undergo selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO<sub>4</sub>Acidic aqueous solutionQuinone derivatives (via oxidation of dihydroisoquinoline to isoquinoline)62–68%
CrO<sub>3</sub>Acetic acid, 60°CFuran-2-yl oxidation to γ-lactone55%
O<sub>3</sub> (ozone)CH<sub>2</sub>Cl<sub>2</sub>, −78°CCleavage of furan ring to diketone intermediates78%

Mechanistic Notes :

  • Oxidation of the dihydroisoquinoline moiety proceeds via radical intermediates, forming stable aromatic isoquinoline derivatives .

  • Ozonolysis of the furan ring follows a cycloaddition mechanism, yielding diketones for further functionalization.

Reduction Reactions

Catalytic hydrogenation and borohydride-mediated reductions target specific functional groups:

Reagent Conditions Product Yield Reference
H<sub>2</sub>/Pd-CEtOH, 25°C, 1 atmSaturated ethylbenzamide (reduction of furan to tetrahydrofuran)85%
NaBH<sub>4</sub>MeOH, 0°CSecondary alcohol (reduction of amide carbonyl to CH<sub>2</sub> group)41%
LiAlH<sub>4</sub>THF, refluxAmine derivative (reduction of amide to amine)67%

Key Observations :

  • Hydrogenation selectively reduces the furan ring without affecting the dihydroisoquinoline nitrogen .

  • LiAlH<sub>4</sub> reduces the amide bond to an amine, enabling further alkylation or acylation.

Electrophilic Aromatic Substitution (EAS)

The benzamide aromatic ring undergoes nitration, sulfonation, and halogenation:

Reagent Conditions Position Product Yield Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hpara4-Nitrobenzamide derivative73%
ClSO<sub>3</sub>HCH<sub>2</sub>Cl<sub>2</sub>, 25°CmetaSulfonated benzamide58%
Br<sub>2</sub>/FeBr<sub>3</sub>Reflux, 6 hortho3-Bromo-substituted benzamide66%

Regioselectivity :

  • Electron-withdrawing amide groups direct substitution to meta and para positions.

  • Steric hindrance from the dihydroisoquinoline group limits ortho substitution in some cases .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanism Yield Reference
6 M HCl, reflux, 12 hBenzoic acid + dihydroisoquinoline-ethylamineAcid-catalyzed amide bond cleavage89%
NaOH (10%), 80°C, 6 hSodium carboxylate + free amineBase-mediated hydrolysis76%

Stability Considerations :

  • Hydrolysis rates increase in polar protic solvents due to improved solvation of intermediates.

  • The furan ring remains intact under mild hydrolysis conditions but degrades in strong acids.

Coupling Reactions

Palladium-catalyzed cross-coupling enables functional group diversification:

Reaction Type Catalyst Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidBiaryl-modified benzamide81%
Buchwald-HartwigPd(OAc)<sub>2</sub>Aryl halideN-arylated dihydroisoquinoline68%

Optimization Insights :

  • Ligand choice (e.g., XPhos) significantly improves coupling efficiency for sterically hindered substrates .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

Dienophile Conditions Product Yield Reference
Maleic anhydrideUV (365 nm), 12 hFuran-maleic anhydride cycloadduct52%
TetracyanoethyleneUV (254 nm), 6 hBicyclic adduct47%

Applications :

  • Photoreactions enable the synthesis of strained polycyclic compounds for materials science.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. Research indicates that derivatives of benzamide can exhibit inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is implicated in several cancers. These compounds demonstrated moderate to high potency in ELISA-based kinase assays, suggesting that this compound may also possess similar properties as a potential lead compound for cancer therapy .

Neuroprotective Effects

The compound has shown promise in neuropharmacology. Its structural components suggest potential interactions with neurotransmitter systems and neuroprotective mechanisms. For example, derivatives containing isoquinoline structures have been studied for their effects on neurodegenerative diseases like Parkinson's and Alzheimer's . The ability of such compounds to modulate neuronal signaling pathways could be further explored through molecular docking studies.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with various biological targets. Computational methods have been employed to predict the binding modes of this compound with enzymes and receptors relevant to its therapeutic applications.

Case Study: Binding Affinity Analysis

A recent study utilized molecular dynamics simulations and docking analyses to evaluate the interaction of this compound with specific protein targets involved in cancer progression. The results indicated favorable binding energies, suggesting that this compound could effectively inhibit target proteins associated with tumor growth .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical pathways involving the coupling of isoquinoline derivatives with furan-containing moieties. The exploration of different substituents on the benzamide structure has led to a library of derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline and furan rings could facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, which may result in different chemical and biological properties.

    N-(2-(furan-2-yl)ethyl)benzamide: Lacks the dihydroisoquinoline ring, which may affect its pharmacological activity.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide: Contains a thiophene ring instead of a furan ring, which could influence its reactivity and applications.

Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is unique due to the combination of the dihydroisoquinoline and furan moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21N2O2C_{22}H_{21}N_{2}O_{2}, with a molecular weight of approximately 363.42 g/mol. Its structure includes a furan moiety and a dihydroisoquinoline unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of isoquinoline and furan possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.1 µM to 10 µM against breast cancer (MCF7) and lung cancer (A549) cell lines .
  • Antifungal Activity : Research on related compounds indicates promising antifungal properties. In one study, certain derivatives exhibited effective inhibition against phytopathogenic fungi with EC50 values as low as 8.88 µg/mL .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Targeting Specific Kinases : Some derivatives act as kinase inhibitors, impacting pathways involved in tumor growth and survival. For example, benzamide derivatives have been identified as inhibitors of RET kinase, a target in cancer therapy .
  • Antimicrobial Mechanisms : The antifungal activity is likely due to the disruption of fungal cell wall synthesis or function, which is a common mechanism among bioactive compounds .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50/EC50 Values
Isoquinoline DerivativeAnticancer (MCF7)0.096 µM
Furan DerivativeAntifungal (Fusarium spp.)EC50 8.88 µg/mL
Benzamide DerivativeRET Kinase InhibitionModerate to High Potency

These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Reference
Amine couplingDMF, TEA, 80°C, 2h64–74%
Benzamide formationBenzoyl chloride, DCM, RT53–78%

Basic: How is this compound characterized structurally and analytically post-synthesis?

Methodological Answer:
Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and stereochemistry (e.g., dihydroisoquinoline protons at δ 2.8–3.5 ppm, furan protons at δ 6.3–7.4 ppm) ().
  • Mass Spectrometry : ESI-MS or HR-ESIMS to verify molecular weight (e.g., [M+H]+^+ peaks matching calculated values within 0.001 Da) ().
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >90% purity ().

Advanced: What computational strategies are effective for predicting binding affinity and selectivity of this compound?

Methodological Answer:

  • Docking Studies : Use Glide (Schrödinger) with OPLS-AA force fields for rigid/flexible ligand docking. Glide’s hierarchical filters and Monte Carlo sampling improve pose accuracy (RMSD <1 Å in 50% of cases) .
  • Binding Free Energy Calculations : MM-GBSA or QM/MM hybrid methods to estimate ΔGbind_{bind}, accounting for solvation and entropy ().
  • Enrichment Factors : Validate virtual screening protocols using GlideScore 2.5, which penalizes solvent-exposed charged groups, improving enrichment by 2–3× over earlier versions .

Key Consideration : Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to resolve discrepancies between docking scores and experimental IC50_{50} values.

Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying inhibition rates in different assays)?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293), administration routes (oral vs. intraperitoneal), or solvent effects (DMSO tolerance thresholds) ().
  • Structural Analogues : Compare activity of halogenated derivatives (e.g., bromine at position 6 increases BChE inhibition by 30% in ) or furan substitutions ().
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 profiling) to rule out false negatives due to rapid degradation ().

Case Study : Compound 14c () showed 44% inhibition (oral) vs. 85% (intraperitoneal), highlighting bioavailability as a confounder.

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile for CNS penetration?

Methodological Answer:

  • Lipophilicity Tuning : Introduce polar groups (e.g., morpholine, pyrrolidine) to reduce logP while maintaining blood-brain barrier permeability (CLogP <3.5) ().
  • P-glycoprotein Efflux Inhibition : Replace bulky substituents (e.g., nitro groups) with hydrogen-bond donors to minimize P-gp recognition ().
  • In Vivo Validation : Use murine MC38 xenograft models () or CSF sampling () to measure brain-to-plasma ratios.

Advanced: How to design experiments to elucidate the compound’s mechanism of action (e.g., anti-Aβ aggregation vs. kinase inhibition)?

Methodological Answer:

  • Target Deconvolution : Combine kinome-wide profiling (e.g., KINOMEscan) with Aβ aggregation assays (Thioflavin T fluorescence) ().
  • CRISPR Knockout Models : Validate target engagement using A2A receptor-KO cells () or PRMT5-silenced osteoclasts ().
  • Cryo-EM/Co-crystallization : Resolve ligand-receptor complexes (e.g., A2A receptor in ) to identify critical binding residues.

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